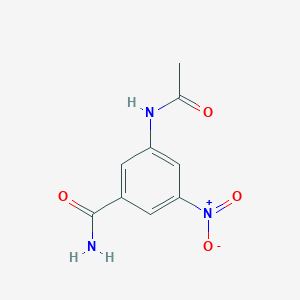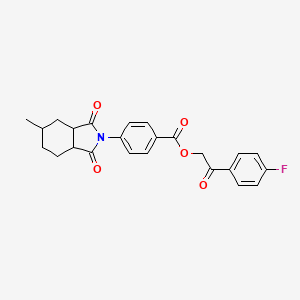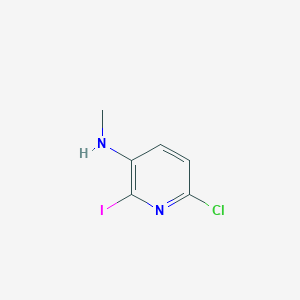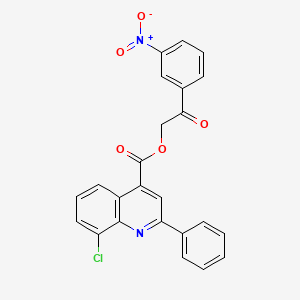![molecular formula C31H27NO8 B15150878 4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The choice of reagents and conditions depends on the desired transformation and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions can vary widely, ranging from simple modifications of the original compound to the formation of entirely new structures with different properties and applications.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
Industry: The compound’s reactivity and functional groups make it suitable for use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE include other furan derivatives and phenylcarbamoyl compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
The uniqueness of 4-{2-[(3-{[4-(3,5-DIMETHYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C31H27NO8 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
[4-[2-[4-[4-(3,5-dimethylphenoxy)anilino]-4-oxobutanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C31H27NO8/c1-20-16-21(2)18-26(17-20)39-24-11-7-23(8-12-24)32-29(34)13-14-30(35)38-19-27(33)22-5-9-25(10-6-22)40-31(36)28-4-3-15-37-28/h3-12,15-18H,13-14,19H2,1-2H3,(H,32,34) |
InChI Key |
PRTHWUJEWKEDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)

![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15150837.png)
![[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid](/img/structure/B15150845.png)
![3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium](/img/structure/B15150850.png)
![Methyl 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B15150860.png)

![N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15150870.png)
![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)

